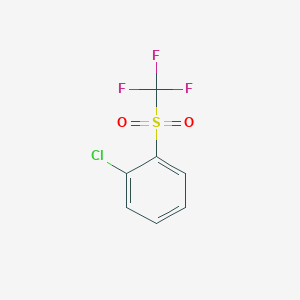

2-(Trifluoromethylsulfonyl)chlorobenzene; 98%

Descripción general

Descripción

2-(Trifluoromethylsulfonyl)chlorobenzene (2-TFSCB) is a chemical compound that has a wide range of applications in the scientific research field. It is a colorless, volatile, and flammable liquid with a melting point of -35°C and boiling point of 60°C. It is also known as 2-trifluoromethylsulfonylchlorobenzene, 2-TCB, and 2-TFSCB. It has a molecular weight of 190.56 g/mol and a density of 1.43 g/mL. 2-TFSCB is primarily used in the synthesis of organic compounds, as a solvent, and as a reagent in various laboratory experiments.

Aplicaciones Científicas De Investigación

2-TFSCB is widely used in the scientific research field due to its versatile applications. It can be used as a solvent in organic synthesis, as a reagent in the synthesis of various organic compounds, and as a reactant in various laboratory experiments. It is also used as a catalyst in the synthesis of organic compounds, and as a reagent in the synthesis of peptides and proteins. Additionally, 2-TFSCB is used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mecanismo De Acción

2-TFSCB acts as a Lewis acid, meaning that it can accept a pair of electrons from a Lewis base. This allows it to form a covalent bond with the Lewis base, resulting in the formation of a new molecule. The mechanism of action of 2-TFSCB is dependent on the reaction conditions and the reactants involved.

Biochemical and Physiological Effects

2-TFSCB has been shown to be non-toxic and non-irritant to humans and animals. In laboratory studies, it has been found to have no significant effect on the biochemical or physiological processes of the body.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-TFSCB is an ideal reagent for many laboratory experiments due to its low toxicity and non-irritant nature. It is also relatively inexpensive and readily available, making it an attractive option for researchers. However, it is important to note that 2-TFSCB is volatile and flammable, and must be handled with care.

Direcciones Futuras

The potential applications of 2-TFSCB are vast, and research is ongoing to explore the possibilities of its use in various fields. Potential future directions for 2-TFSCB include its use in the synthesis of pharmaceuticals and agrochemicals, as well as its use as a reagent in the synthesis of peptides and proteins. Additionally, research is being conducted to explore the potential of 2-TFSCB as a catalyst for organic synthesis, and as a solvent for various organic compounds.

Métodos De Síntesis

2-TFSCB is synthesized from the reaction of trifluoromethanesulfonic anhydride and chlorobenzene. The reaction is carried out in an inert atmosphere, such as a nitrogen or argon atmosphere, and is usually conducted at a temperature of about 150°C. The reaction is typically carried out in a sealed tube or flask, and the reaction time can vary depending on the desired product yield.

Propiedades

IUPAC Name |

1-chloro-2-(trifluoromethylsulfonyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3O2S/c8-5-3-1-2-4-6(5)14(12,13)7(9,10)11/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHTJSAXMAMTBNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60402041 | |

| Record name | 1-chloro-2-trifluoromethanesulfonyl-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

382-70-7 | |

| Record name | 1-Chloro-2-[(trifluoromethyl)sulfonyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=382-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-chloro-2-trifluoromethanesulfonyl-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Nitro-N-[1-(pyridin-3-yl)ethyl]aniline](/img/structure/B6352639.png)

![2-Nitro-N-[1-(pyridin-2-yl)ethyl]aniline](/img/structure/B6352655.png)

![t-Butyl (2S)-2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate](/img/structure/B6352685.png)